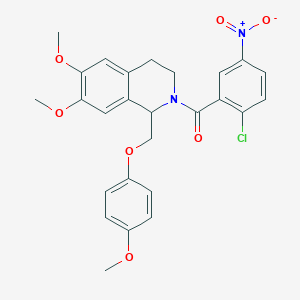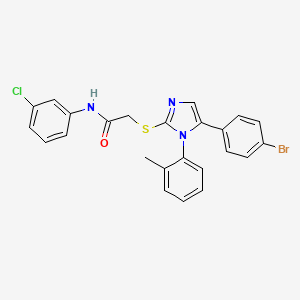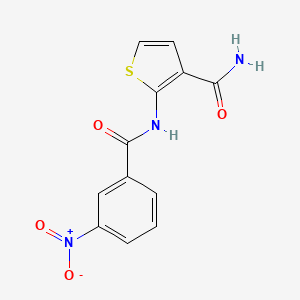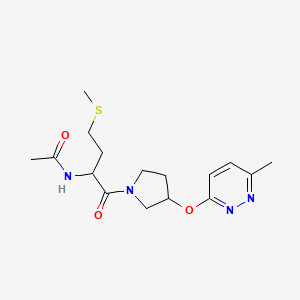![molecular formula C23H21Cl2N3O2 B2783005 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 242472-02-2](/img/structure/B2783005.png)
1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone, also known as 4-Phenylpiperazine-1-carbonyl-3,4-dichlorobenzyl-5-pyridinone, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridinone family of compounds, which are derivatives of pyridine, and is used as an intermediate in the synthesis of other compounds. The compound is notable for its high solubility in water and its low toxicity, making it an ideal starting material for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone has a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of catalysts and ligands for use in organic synthesis, as well as in the synthesis of polymers materials. In addition, the compound has been used in the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone is not fully understood. However, it is believed that the compound acts as an intermediate in the reaction of other compounds, allowing them to form new chemical bonds. It is also believed that the compound may act as a catalyst in certain reactions, allowing them to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have low toxicity in laboratory experiments, making it an ideal starting material for a variety of laboratory experiments. In addition, the compound has been shown to have anti-inflammatory and anticonvulsant activity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone in laboratory experiments include its low toxicity, high solubility in water, and its ability to act as an intermediate in the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
The future directions for 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other industries. In addition, further research into its use as a catalyst and ligand in organic synthesis is needed. Finally, further research into its potential use as a starting material for the synthesis of other compounds is also warranted.
Métodos De Síntesis
The synthesis of 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone can be achieved through a variety of methods. The most common method involves the reaction of 3,4-dichlorobenzaldehyde with 4-phenylpiperazine in the presence of an acid catalyst. This reaction produces a mixture of products, including the desired this compound. This reaction can be conducted in either a batch or continuous process, and can be scaled up to produce large quantities of the compound.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-phenylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2/c24-20-8-6-17(14-21(20)25)15-28-16-18(7-9-22(28)29)23(30)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNOWRYPBVZIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782931.png)


![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2782935.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2782941.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)

